molecular formula C7H4N2O2S B1314083 3-Nitrothieno[3,2-b]pyridine CAS No. 26579-59-9

3-Nitrothieno[3,2-b]pyridine

Cat. No. B1314083
CAS RN: 26579-59-9
M. Wt: 180.19 g/mol
InChI Key: PZLPDVVGNDJTHK-UHFFFAOYSA-N
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Description

3-Nitrothieno[3,2-b]pyridine is a chemical compound with the CAS Number 26579-59-9 and a linear formula of C7H4N2O2S . It has a molecular weight of 180.19 . It is a pale-yellow to yellow-brown solid at room temperature .


Synthesis Analysis

The synthesis of 3-Nitrothieno[3,2-b]pyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained with a yield of 77% . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Nitrothieno[3,2-b]pyridine is represented by the InChI code 1S/C7H4N2O2S/c10-9(11)5-4-12-6-2-1-3-8-7(5)6/h1-4H . The InChI key is PZLPDVVGNDJTHK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of 3-Nitrothieno[3,2-b]pyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

3-Nitrothieno[3,2-b]pyridine is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

1. Nitration Studies

Nitration of dithieno[3,2-b:3',2'-d]pyridine and dithieno[3,2-b:3',4'-d]pyridine has been investigated, providing insights into the substitution patterns and reactivity of these compounds. These studies reveal how nitration occurs in different positions, offering a basis for understanding the chemical behavior of 3-nitrothieno[3,2-b]pyridine derivatives (Szabó & Gronowitz, 1993).

2. Formation and Structural Analysis

Research has been conducted on the formation of various nitro derivatives of thieno[2,3-b]- and thieno[3,2-b]pyridine systems. This includes the study of their structures using spectroscopy, which is crucial for understanding the properties of these compounds (Klemm et al., 1989).

3. Reaction Mechanisms

Investigations into the nitration and reduction mechanisms of thieno[2,3-b]pyridine derivatives have been conducted. These studies provide valuable information on the chemical pathways and potential applications of these compounds in various fields (Klemm et al., 1970).

4. Synthesis of Derivatives

Research has explored the synthesis of new thieno[3,2-b]pyridine derivatives, highlighting the versatility and potential of these compounds in various chemical syntheses (Calhelha & Queiroz, 2010).

5. Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions of dithieno[2,3-b:3,4'-d]pyridine have provided insights into the reactivity and potential applications of these compounds in organic synthesis and material science (Temciuc et al., 1995).

Safety and Hazards

3-Nitrothieno[3,2-b]pyridine is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

properties

IUPAC Name

3-nitrothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-4-12-6-2-1-3-8-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLPDVVGNDJTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500275
Record name 3-Nitrothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26579-59-9
Record name 3-Nitrothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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